Tetrabutylammonium methanesulphonate

Descripción general

Descripción

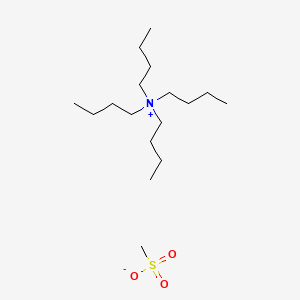

Tetrabutylammonium methanesulfonate, also known as Methanesulfonic acid tetrabutylammonium salt, is a chemical compound with the linear formula [CH3CH2CH2CH2]4N (CH3SO3). It has a molecular weight of 337.56 . It is commonly used as a phase transfer catalyst .

Synthesis Analysis

Tetrabutylammonium methanesulfonate can be synthesized by stirring a mixture of tetrabutylammonium bromide and dimethyl sulfite at 110-115°C for 96 hours under an inert-gas atmosphere (nitrogen) in a sealed reaction vessel . The product is then pumped off over the course of 5 hours in vacuo at 13.3 Pa and 115°C, yielding tetrabutylammonium methanesulfonate as a solid .

Molecular Structure Analysis

The molecular structure of Tetrabutylammonium methanesulfonate is represented by the SMILES string CS([O-])(=O)=O.CCCCN+(CCCC)CCCC . The InChI key is XHYYGJAYKIYARQ-UHFFFAOYSA-M .

Physical And Chemical Properties Analysis

Tetrabutylammonium methanesulfonate is a crystalline substance with a melting point of 78-80°C . It has a molecular weight of 337.56100 . The storage condition is 2-8°C .

Aplicaciones Científicas De Investigación

1. Chromatographic Applications

Tetrabutylammonium methanesulphonate is utilized in chromatographic techniques. For instance, it has been used in reversed-phase liquid chromatography (RPLC) coupled with capillary gas chromatography (GC) for efficient ion-exchange processes, enabling direct introduction of the LC eluent into the GC. This method has been demonstrated for potential drugs like eltoprazine, showing high recovery rates and precision (Goosens et al., 1995).

2. Solvent Interaction Studies

It is used in the study of solvent interactions. For example, in a study exploring the interaction of ionic liquids like tetrabutylphosphonium methanesulfonate in various solvent systems, this compound played a key role in understanding dipole-dipole interactions and hydrogen bond formation in different solvents (Banik & Roy, 2014).

3. Molecular Interaction Research

The compound is also significant in the research of molecular interactions. Investigations into the solvation consequences of tetrabutylphosphonium methanesulfonate in different solvents used this compound for elucidating ion-dipole interactions and the molecular association (Ekka, Ray, Roy, & Roy, 2016).

4. Analytical Chemistry

In analytical chemistry, it's employed for the derivatization of inorganic anions for gas chromatography, where its role is critical in the identification and quantification of various anions (Tanaka et al., 1987).

5. Electrochemical Applications

This compound is used in electrochemical studies, such as in the electrochemical nucleation and growth of copper on electrodes. It has been found to significantly affect the overpotential for copper deposition and is instrumental in developing new electroplating techniques (Hasan & Rohan, 2010).

6. Organic Synthesis

It finds application in organic synthesis, for example, in the improved synthesis of 3β-cholesteryl halides. This process involves tetrabutylammonium halides, showing its versatility in facilitating complex organic reactions (Xie, Gong, & Sun, 2013).

7. Catalysis Research

The compound is also utilized in catalysis research. For instance, tetrabutylammonium halides, including methanesulphonate, have been shown to accelerate Lewis acid-catalyzed Friedel–Crafts alkylation, demonstrating its role in enhancing chemical reaction rates and selectivity (Matsui & Yamamoto, 1995).

Mecanismo De Acción

Target of Action

Tetrabutylammonium methanesulfonate is a type of quaternary ammonium compound It’s known that quaternary ammonium compounds often interact with a variety of biological targets, including proteins and other macromolecules, due to their ability to form ionic bonds .

Mode of Action

The mode of action of Tetrabutylammonium methanesulfonate is primarily as a biological alkylating agent . Alkylating agents can transfer alkyl groups to various substrates. In the case of Tetrabutylammonium methanesulfonate, its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Pharmacokinetics

As a quaternary ammonium compound, it is generally expected to have low bioavailability due to its poor absorption and extensive ionization .

Action Environment

Factors such as temperature, ph, and the presence of other ions can potentially influence the stability and efficacy of quaternary ammonium compounds .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that it can dissolve cellulose efficiently at mild conditions This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cellulose metabolism

Cellular Effects

It has been suggested that it may have some antibacterial activity . It is also known to have an impact on the working memory and cognitive flexibility of young adult zebrafish

Molecular Mechanism

It is known to interact with cellulose, suggesting that it may bind to this biomolecule

Temporal Effects in Laboratory Settings

It is known that it can dissolve cellulose efficiently at mild conditions , suggesting that it may have long-term effects on cellular function

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of Tetrabutylammonium methanesulfonate in animal models. It has been shown to have an impact on the working memory and cognitive flexibility of young adult zebrafish

Metabolic Pathways

It is known to interact with cellulose , suggesting that it may be involved in the metabolism of this biomolecule

Transport and Distribution

Its ability to dissolve cellulose suggests that it may interact with transporters or binding proteins involved in cellulose metabolism

Subcellular Localization

Its interaction with cellulose suggests that it may be localized to areas of the cell where cellulose metabolism occurs

Propiedades

IUPAC Name |

methanesulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYYGJAYKIYARQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984026 | |

| Record name | N,N,N-Tributylbutan-1-aminium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65411-49-6 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65411-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium methanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065411496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Tributylbutan-1-aminium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1598822.png)

![3-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B1598826.png)

![4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol](/img/structure/B1598840.png)

![5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid](/img/structure/B1598844.png)